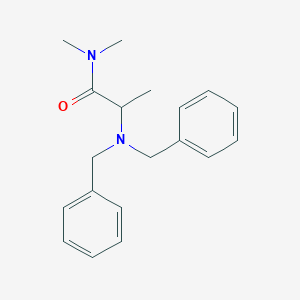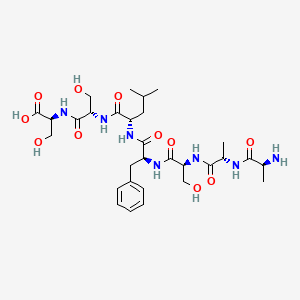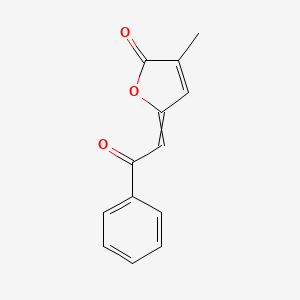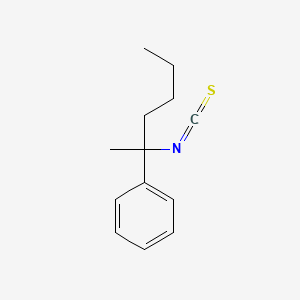![molecular formula C19H20F4O2 B14185507 1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene) CAS No. 922718-40-9](/img/structure/B14185507.png)
1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene) is an organic compound characterized by its unique structure, which includes a heptane backbone with two difluorobenzene groups attached via ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene) typically involves the reaction of 1,7-dibromoheptane with 2,3-difluorophenol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by the difluorophenol groups, forming the desired ether linkages .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the difluorobenzene groups to more reduced forms.
Substitution: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atoms under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of substituted aromatic ethers.
Applications De Recherche Scientifique
1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene) depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The ether linkages and difluorobenzene groups can participate in various molecular interactions, influencing the compound’s behavior in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[Butane-1,4-diylbis(oxy)]bis(2,3-difluorobenzene): Similar structure but with a shorter alkane chain.
1,1’-[Heptane-1,7-diylbis(oxy)]bis(4,1-phenylene): Similar backbone but with different aromatic groups.
Uniqueness
1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene) is unique due to its specific combination of a heptane backbone and difluorobenzene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
922718-40-9 |
|---|---|
Formule moléculaire |
C19H20F4O2 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
1-[7-(2,3-difluorophenoxy)heptoxy]-2,3-difluorobenzene |
InChI |
InChI=1S/C19H20F4O2/c20-14-8-6-10-16(18(14)22)24-12-4-2-1-3-5-13-25-17-11-7-9-15(21)19(17)23/h6-11H,1-5,12-13H2 |
Clé InChI |
TUSZBULUXYVMDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)F)OCCCCCCCOC2=C(C(=CC=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid](/img/structure/B14185426.png)

![n-{4-[2-(4-Chlorophenyl)ethoxy]benzoyl}glycine](/img/structure/B14185451.png)






![6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14185510.png)
![1-[(2E)-1,3-Bis(4-nitrophenyl)triaz-2-en-1-yl]-2-methylpropan-1-one](/img/structure/B14185515.png)
![N-{2-[4-(Methanesulfinyl)-2,5-dimethoxyphenyl]ethyl}acetamide](/img/structure/B14185525.png)


